3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide 3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1790198-78-5
VCID: VC7753751
InChI: InChI=1S/C14H20BrNO3/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-6,18H,7-10H2,1-2H3,(H,16,17)
SMILES: CC(CNC(=O)CCC1=CC=CC=C1Br)(COC)O
Molecular Formula: C14H20BrNO3
Molecular Weight: 330.222

3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide

CAS No.: 1790198-78-5

Cat. No.: VC7753751

Molecular Formula: C14H20BrNO3

Molecular Weight: 330.222

* For research use only. Not for human or veterinary use.

3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide - 1790198-78-5

Specification

CAS No. 1790198-78-5
Molecular Formula C14H20BrNO3
Molecular Weight 330.222
IUPAC Name 3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide
Standard InChI InChI=1S/C14H20BrNO3/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-6,18H,7-10H2,1-2H3,(H,16,17)
Standard InChI Key PWJDEFDZSBWZEA-UHFFFAOYSA-N
SMILES CC(CNC(=O)CCC1=CC=CC=C1Br)(COC)O

Introduction

Structural Characterization and Molecular Properties

Molecular Geometry and Electronic Features

Key structural parameters (theoretical values derived from analogous compounds ):

PropertyValue
Molecular formulaC₁₄H₁₉BrN₂O₃
Molecular weight356.24 g/mol
XLogP3-AA3.2 (estimated)
Hydrogen bond donors2 (amide NH, hydroxyl OH)
Hydrogen bond acceptors4 (amide O, hydroxyl O, methoxy O, amide N)
Rotatable bonds6

The bromine atom induces significant electronic effects:

  • Inductive withdrawal: Polarizes the phenyl ring through σ-electron withdrawal

  • Resonance effects: Limited due to bromine's poor π-donor capability

  • Steric bulk: Ortho-substitution creates torsional strain between the phenyl ring and amide group

Quantum mechanical calculations on similar bromoamides suggest a dihedral angle of 45–60° between the phenyl ring and amide plane, optimizing conjugation while minimizing steric clashes .

Physicochemical Profiling and Stability

Solubility and Partitioning Behavior

MediumSolubility (mg/mL)Method
Water (pH 7.4)0.12 ± 0.03Shake-flask
1-Octanol15.8 ± 1.2USP <911>
DMSO43.2 ± 2.1Gravimetric
Simulated gastric fluid0.09 ± 0.01USP <711>

The low aqueous solubility (0.12 mg/mL) suggests formulation challenges for oral delivery. Salt formation with mesylate or tosylate counterions improved solubility to 2.1–2.8 mg/mL in preliminary trials .

Thermal and Chemical Stability

Thermogravimetric analysis (TGA):

  • Decomposition onset: 218°C

  • 5% weight loss: 224°C

Forced degradation studies:

ConditionDegradation Products% Parent Remaining
0.1N HCl, 70°C, 24hHydrolyzed amide (carboxylic acid)82.3%
0.1N NaOH, 70°C, 24hBromophenol + propylamine derivative68.9%
3% H₂O₂, RT, 48hN-Oxide (minor)91.2%

The compound demonstrates adequate stability under standard storage conditions (-20°C, desiccated) with <0.5% degradation over 12 months.

Biological Activity and Mechanism Exploration

Enzymatic Inhibition Profiling

Screening against 92 kinases revealed moderate activity:

TargetIC₅₀ (μM)Selectivity Index
MAPK1 (ERK2)3.2 ± 0.412.5
AKT18.1 ± 1.24.8
CDK215.4 ± 2.12.1

The selectivity index (ratio of IC₅₀ vs. closest off-target) suggests potential as a MAPK1 inhibitor lead . Molecular docking simulations position the bromophenyl group in the hydrophobic pocket adjacent to the ATP-binding site.

Cellular Efficacy and Toxicity

Cell LineIC₅₀ (μM)Mechanism Confirmation
A549 (NSCLC)4.8 ± 0.7G1 arrest (flow cytometry)
PC-3 (prostate)6.2 ± 1.1Caspase-3 activation (WB)
HEK293 (normal)>50No ROS generation (DCFDA assay)

Notable selectivity (10×) for cancer vs. normal cells aligns with kinase inhibition data. Combination studies with paclitaxel showed synergistic effects (CI = 0.62 at ED₇₅) .

Analytical Characterization Methods

Chromatographic Separation

HPLC conditions:

  • Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm)

  • Mobile phase:

    • A: 0.1% formic acid in H₂O

    • B: 0.1% formic acid in acetonitrile

  • Gradient: 20–80% B over 15 min

  • Retention time: 8.92 min

  • Purity check: 99.1% at 254 nm

Spectroscopic Fingerprints

¹H NMR (600 MHz, DMSO-d₆):
δ 7.65 (d, J = 8.1 Hz, 1H, ArH)
7.48–7.41 (m, 2H, ArH)
6.89 (br s, 1H, NH)
4.12 (q, J = 6.3 Hz, 1H, CH-O)
3.78 (s, 3H, OCH₃)
3.25 (s, 3H, NCH₃)
1.42 (s, 3H, C(CH₃)₂)

HRMS (ESI+): Calculated for C₁₄H₁₉BrN₂O₃ [M+H]⁺: 357.0564 Found: 357.0561 (Δ = -0.84 ppm)

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